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molecular formula C9H9F3N2O3S B8611567 2-Morpholino-4-(trifluoromethyl)thiazole-5-carboxylic acid

2-Morpholino-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No. B8611567
M. Wt: 282.24 g/mol
InChI Key: CESKLNNCGFFWJU-UHFFFAOYSA-N
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Patent
US08507490B2

Procedure details

Add ethyl 2-morpholino-4-(trifluoromethyl)thiazole-5-carboxylate (4.58 g, 14.8 mmol) to a mixture of 1 N NaOH (20 mL) in MeOH (20 mL), and heat the reaction to 50° C. for 1 h. Concentrate the reaction under reduced pressure, and add H2O to the residue. Acidify the mixture to pH 4, and filter the solid. Wash the solid with H2O, and dry to obtain the title compound (4.13 g, 99%). ES/MS m/z 283.0 (M+1).
Quantity
4.58 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[S:8][C:9]([C:16]([O:18]CC)=[O:17])=[C:10]([C:12]([F:15])([F:14])[F:13])[N:11]=2)[CH2:3][CH2:2]1.[OH-].[Na+].O>CO>[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[S:8][C:9]([C:16]([OH:18])=[O:17])=[C:10]([C:12]([F:14])([F:13])[F:15])[N:11]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.58 g
Type
reactant
Smiles
O1CCN(CC1)C=1SC(=C(N1)C(F)(F)F)C(=O)OCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the reaction to 50° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction under reduced pressure
FILTRATION
Type
FILTRATION
Details
filter the solid
WASH
Type
WASH
Details
Wash the solid with H2O
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C=1SC(=C(N1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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